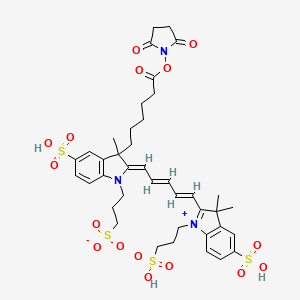

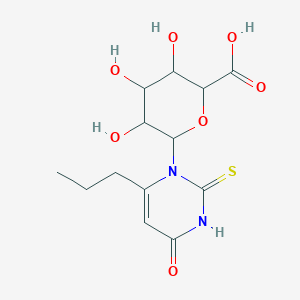

3,4,5-Trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propylthiouracil N-b-D-glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis. Propylthiouracil inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland and interrupts the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues . The glucuronidation of propylthiouracil, mediated by uridine 5′-diphospho-glucuronosyltransferases, is an important metabolic pathway .

Preparation Methods

The preparation of propylthiouracil N-b-D-glucuronide involves the glucuronidation of propylthiouracil. This process can be examined in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferase isoforms such as UGT1A9 . The chromatographic separation for the quantification of propylthiouracil and its N-b-D-glucuronide can be achieved using a ZORBAX Extend-C18 column through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .

Chemical Reactions Analysis

Propylthiouracil N-b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: Propylthiouracil can be oxidized to form its glucuronide metabolite.

Reduction: Reduction reactions may involve the conversion of propylthiouracil back to its parent compound.

Substitution: Substitution reactions can occur at the thiouracil ring, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include formic acid, methanol, acetonitrile, and human liver microsomes . The major product formed from these reactions is propylthiouracil N-b-D-glucuronide.

Scientific Research Applications

Propylthiouracil N-b-D-glucuronide has several scientific research applications, including:

Chemistry: Used in studies to understand the metabolic pathways and reactions of propylthiouracil.

Biology: Helps in examining the role of glucuronidation in drug metabolism and its impact on liver function.

Medicine: Provides insights into the hepatotoxicity associated with propylthiouracil and its safe clinical application.

Industry: Utilized in the development of analytical methods for the quantification of drug metabolites.

Mechanism of Action

The mechanism of action of propylthiouracil N-b-D-glucuronide involves its formation through the glucuronidation of propylthiouracil. This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, particularly UGT1A9 . Propylthiouracil inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form tetraiodothyronine and triiodothyronine, thereby decreasing thyroid hormone production . It also interferes with the conversion of tetraiodothyronine to triiodothyronine, reducing the activity of thyroid hormones .

Comparison with Similar Compounds

Propylthiouracil N-b-D-glucuronide can be compared with other similar compounds, such as:

Methimazole: Another thionamide used to manage hyperthyroidism, but it does not undergo glucuronidation.

Carbimazole: A prodrug that is converted to methimazole in the body and does not form glucuronide metabolites.

Thiouracil: The parent compound of propylthiouracil, which also inhibits thyroid hormone synthesis but lacks the glucuronide metabolite.

The uniqueness of propylthiouracil N-b-D-glucuronide lies in its specific metabolic pathway involving glucuronidation, which is not observed in methimazole and carbimazole .

Properties

IUPAC Name |

3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)

![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)

![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)